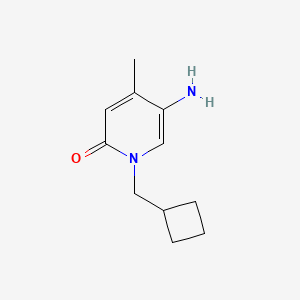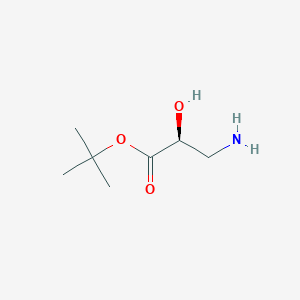
tert-Butyl (2S)-3-amino-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-3-amino-2-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-3-amino-2-hydroxypropanoate typically involves the esterification of (2S)-3-amino-2-hydroxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-3-amino-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of tert-Butyl (2S)-3-amino-2-oxopropanoate.
Reduction: Formation of tert-Butyl (2S)-3-amino-2-hydroxypropylamine.
Substitution: Formation of tert-Butyl (2S)-3-chloro-2-hydroxypropanoate.
Scientific Research Applications
tert-Butyl (2S)-3-amino-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-aminobutyrate
- tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate
Uniqueness
tert-Butyl (2S)-3-amino-2-hydroxypropanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The tert-butyl ester group also provides steric hindrance, which can influence the compound’s reactivity and stability .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
tert-butyl (2S)-3-amino-2-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3/t5-/m0/s1 |
InChI Key |
IYRULVWLVRRRIS-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
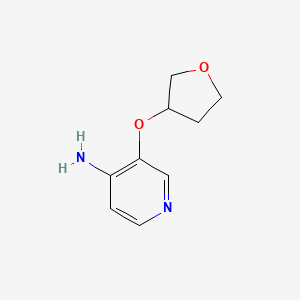
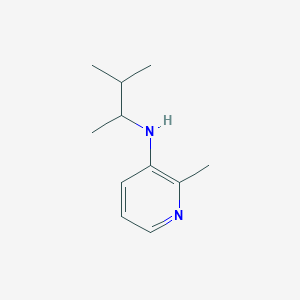

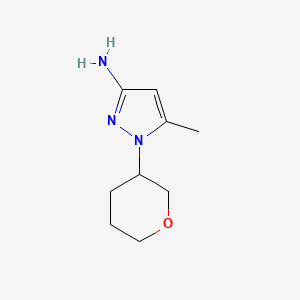

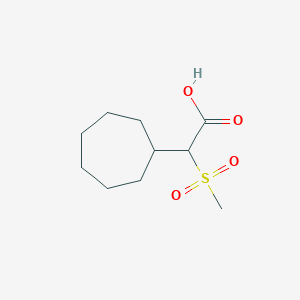
amine](/img/structure/B15273507.png)
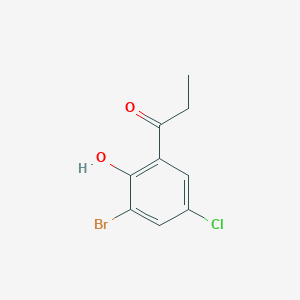
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)


